5-(3,5-Dicarboxyphenyl)-2-methoxyphenol
Description
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol is a phenolic compound characterized by a central phenol ring substituted with a methoxy group at position 2 and a 3,5-dicarboxyphenyl moiety at position 5.
Properties
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-21-13-3-2-8(7-12(13)16)9-4-10(14(17)18)6-11(5-9)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBXCNPNMBQYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685764 | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-54-0 | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol typically involves the reaction of 3,5-dicarboxybenzaldehyde with 2-methoxyphenol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or sensor in various applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the phenolic ring significantly influence solubility, stability, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol and Analogs
Key Observations:
Polarity and Solubility: The dicarboxy groups in this compound enhance hydrophilicity compared to fluorinated (e.g., 5-(3,5-Difluorophenyl)-2-methoxyphenol) or chlorinated analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone). This polarity may improve solubility in aqueous or polar solvents .
In contrast, fluorine and chlorine substituents withdraw electrons, altering reactivity .
Biodegradability: Phenolic compounds like 4-ethyl-2-methoxyphenol degrade readily under microbial action, as shown in biodegradation studies . The dicarboxy derivative may exhibit similar biodegradability due to its polar groups.
Stability and Reactivity
- Thermal Stability: Chlorinated derivatives (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) exhibit defined melting points (~97–98°C), suggesting moderate thermal stability . The dicarboxy compound’s stability may depend on intermolecular hydrogen bonding.
- Chemical Reactivity: The presence of multiple carboxylic acid groups in this compound allows for diverse functionalization, such as esterification or amidation, which is less feasible in non-carboxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
